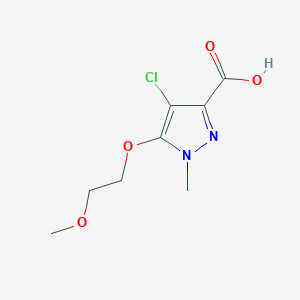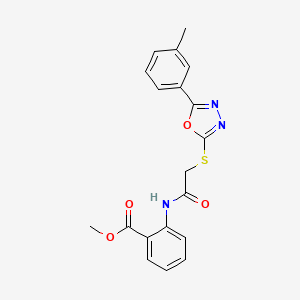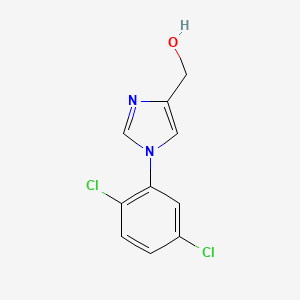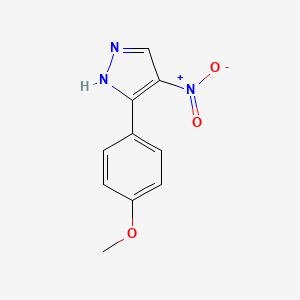![molecular formula C15H11FN2O2 B11779815 4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)
4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is an organic compound that belongs to the class of bipyrroles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a coupling reaction between two pyrrole units. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with the bipyrrole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the bipyrrole core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.
Applications De Recherche Scientifique
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the bipyrrole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in the core structure.
4-Fluorophenylacetic acid: Similar in having a fluorophenyl group but with a different functional group (acetic acid instead of carboxylic acid).
4-Fluorophenylhydrazine hydrochloride: Contains the fluorophenyl group but with a hydrazine functional group.
Uniqueness
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its bipyrrole core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C15H11FN2O2 |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-11-5-3-10(4-6-11)12-9-17-13(15(19)20)14(12)18-7-1-2-8-18/h1-9,17H,(H,19,20) |
Clé InChI |
NKQGWTFTKNCXKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=C(NC=C2C3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)




![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)





![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)
![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)

